molecular formula C34H39F2N3O5 B1640692 BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-

BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-

Cat. No.: B1640692
M. Wt: 607.7 g/mol
InChI Key: KYHYNSQLYDXSNK-MXWGZHRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, reduction, and acylation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Properties

Molecular Formula

C34H39F2N3O5

Molecular Weight

607.7 g/mol

IUPAC Name

N-[(1R,2S)-3-(3,5-difluorophenyl)-1-hydroxy-1-[(2R,4R)-4-phenoxypyrrolidin-2-yl]propan-2-yl]-3-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-5-methylbenzamide

InChI

InChI=1S/C34H39F2N3O5/c1-21-11-23(16-24(12-21)34(42)39-10-6-7-27(39)20-43-2)33(41)38-31(15-22-13-25(35)17-26(36)14-22)32(40)30-18-29(19-37-30)44-28-8-4-3-5-9-28/h3-5,8-9,11-14,16-17,27,29-32,37,40H,6-7,10,15,18-20H2,1-2H3,(H,38,41)/t27-,29-,30-,31+,32-/m1/s1

InChI Key

KYHYNSQLYDXSNK-MXWGZHRFSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC2COC)C(=O)NC(CC3=CC(=CC(=C3)F)F)C(C4CC(CN4)OC5=CC=CC=C5)O

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC[C@@H]2COC)C(=O)N[C@@H](CC3=CC(=CC(=C3)F)F)[C@@H]([C@H]4C[C@H](CN4)OC5=CC=CC=C5)O

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC2COC)C(=O)NC(CC3=CC(=CC(=C3)F)F)C(C4CC(CN4)OC5=CC=CC=C5)O

Origin of Product

United States

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